5-(3-Methoxypropyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-Methoxypropyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypropyl)-1H-pyrazol-3-amine typically involves the reaction of 3-methoxypropylamine with a suitable pyrazole precursor. One common method involves the use of 3-methoxypropylamine and 3,5-dimethylpyrazole in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxypropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
5-(3-Methoxypropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Methoxypropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropylamine: A simpler amine with similar functional groups.
1H-Pyrazol-3-amine: A pyrazole derivative without the methoxypropyl group.
5-Methyl-1H-pyrazol-3-amine: Another pyrazole derivative with a methyl group instead of a methoxypropyl group.
Uniqueness
5-(3-Methoxypropyl)-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the 3-methoxypropyl group. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
5-(3-Methoxypropyl)-1H-pyrazol-3-amine is a heterocyclic compound recognized for its diverse biological activities, primarily attributed to its structural characteristics and interactions with various biological targets. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxypropyl group at the 5-position and an amino group at the 3-position. Its molecular formula is C8H12N4O with a molecular weight of approximately 168.2 g/mol. The methoxypropyl group enhances the compound's solubility and bioavailability, potentially increasing its efficacy in therapeutic contexts.
The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets such as enzymes and receptors. Pyrazole derivatives are known for their pharmacological properties, including:
- Anti-inflammatory effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Anticancer properties : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways .
- Analgesic effects : The compound may exhibit pain-relieving properties, akin to other pyrazole derivatives like phenylbutazone.
Synthesis
The synthesis of this compound typically involves the reaction of 3-aminopyrazole with 3-methoxypropyl halides under basic conditions. Common methods include:
- Refluxing in organic solvents : This method allows for effective reaction completion.
- Continuous flow reactors : These are utilized for industrial-scale production to optimize yield and purity.
- Purification techniques : Recrystallization or chromatography is often employed to isolate high-purity products.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Research : A study evaluated the compound's efficacy against different cancer cell lines, showing significant cytotoxic effects at specific concentrations. The mechanism was linked to the activation of apoptotic pathways .
- Inflammatory Conditions : Another study assessed its anti-inflammatory properties in animal models, demonstrating a marked reduction in inflammatory cytokines following treatment with the compound.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrazole derivatives, which also exhibit diverse biological activities. The following table outlines these comparisons:
Table 2: Comparison with Similar Compounds
Compound Name | Unique Features | Biological Activity |
---|---|---|
1-(3-Methoxypropyl)piperidin-4-amine | Contains a piperidine ring | Different pharmacological properties |
4-Chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine | Chlorine atom substitution at the 4-position | Altered electronic properties |
1-(3-Methoxypropyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | Additional aromatic rings | Enhanced biological activity due to complex structure |
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-(3-methoxypropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O/c1-11-4-2-3-6-5-7(8)10-9-6/h5H,2-4H2,1H3,(H3,8,9,10) |
InChI Key |
OCLGUPNHPOAEBD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC(=NN1)N |
Origin of Product |
United States |
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